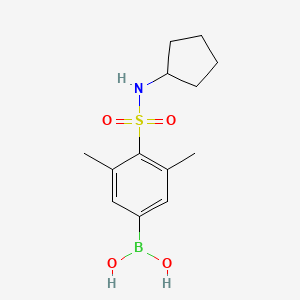

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Beschreibung

(4-(N-Cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted at the 4-position with an N-cyclopentylsulfamoyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry due to their ability to form stable complexes with biomolecules.

Eigenschaften

IUPAC Name |

[4-(cyclopentylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-9-7-11(14(16)17)8-10(2)13(9)20(18,19)15-12-5-3-4-6-12/h7-8,12,15-17H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXYDMVQKWRULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves several steps. One common method includes the following steps:

Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents, including the cyclopentylsulfamoyl group and the methyl groups.

Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under specific conditions.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the development of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.

Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, making the compound a potential inhibitor for various enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound shares a common boronic acid-functionalized 3,5-dimethylphenyl backbone with analogs. Key differences arise in the sulfamoyl substituent:

Physicochemical Properties

- Solubility : Smaller substituents (e.g., N-methyl) improve aqueous solubility, while bulkier groups (e.g., cyclopentyl) may reduce solubility due to hydrophobicity.

- Stability : Electron-withdrawing sulfamoyl groups stabilize the boronic acid against protodeboronation compared to electron-donating substituents.

- Reactivity : Steric hindrance from cyclopentyl may slow Suzuki coupling kinetics compared to less hindered analogs.

Key Research Findings

Biologische Aktivität

(4-(N-Cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid, with the chemical formula CHBNOS and CAS number 1704097-46-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfamoyl group and a boronic acid functionality, which are known to play significant roles in various biological interactions.

- Molecular Weight : 297.18 g/mol

- Structure : The compound features a boronic acid moiety which is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity

The biological activity of (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid primarily relates to its potential as an inhibitor of specific enzymes and its interactions with biological targets. Below are key aspects of its biological activity:

Enzyme Inhibition

Anticancer Potential

Research indicates that compounds containing boronic acid moieties have shown promise in cancer therapy. The mechanism often involves the inhibition of proteasomes or other cancer-related enzymes, leading to apoptosis in malignant cells.

Study 1: Antitumor Activity

A study investigated the effects of various boronic acids on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against breast cancer cells. While specific data on (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid is not extensively documented, the structural similarities suggest potential efficacy.

Study 2: Enzyme Interaction Analysis

In vitro assays demonstrated that boronic acids could effectively inhibit enzyme activity related to metabolic pathways in cancer cells. The study highlighted the need for further investigation into specific derivatives like (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid to elucidate their precise mechanisms and effectiveness.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| (4-(N-Cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid | 1704097-46-0 | 297.18 g/mol | Potential protease inhibition |

| Boronic Acid A | XXXXXX | XX g/mol | Inhibits carbonic anhydrase |

| Boronic Acid B | XXXXXX | XX g/mol | Antitumor activity against cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.